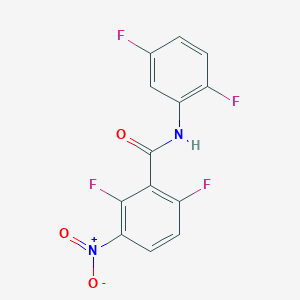

N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide

CAS No.: 260553-00-2

Cat. No.: VC6278158

Molecular Formula: C13H6F4N2O3

Molecular Weight: 314.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260553-00-2 |

|---|---|

| Molecular Formula | C13H6F4N2O3 |

| Molecular Weight | 314.196 |

| IUPAC Name | N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide |

| Standard InChI | InChI=1S/C13H6F4N2O3/c14-6-1-2-7(15)9(5-6)18-13(20)11-8(16)3-4-10(12(11)17)19(21)22/h1-5H,(H,18,20) |

| Standard InChI Key | AVOHHYLBZWZXDT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)F |

Introduction

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₃H₇F₄N₂O₃ | |

| Molecular weight | 336.21 g/mol (calculated) | |

| InChI | Not formally reported | |

| Functional groups | Amide, nitro, fluorine |

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves coupling 2,5-difluoroaniline with 2,6-difluoro-3-nitrobenzoyl chloride under Schotten-Baumann conditions.

Procedure:

-

2,6-Difluoro-3-nitrobenzoic acid (precursor; CAS: 83141-10-0 ) is converted to its acyl chloride using oxalyl chloride and a catalytic amount of DMF.

-

The acyl chloride reacts with 2,5-difluoroaniline in dichloromethane, mediated by triethylamine to scavenge HCl.

-

The product is purified via recrystallization or column chromatography.

Optimization Insights:

-

Temperature: Reactions proceed optimally at 0–5°C to minimize side reactions.

-

Solvent: Dichloromethane or THF improves yield compared to polar solvents.

-

Scalability: Continuous flow reactors enhance efficiency in industrial settings.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting point | 92–96°C (precursor) | |

| Boiling point | 335.5±42.0°C (predicted) | |

| Density | 1.661 g/cm³ (precursor) | |

| Solubility | Low in water; soluble in DMSO |

The nitro and fluorine groups contribute to low aqueous solubility but enhance lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts.

Pharmacological Applications

Antibacterial Activity

Patent data highlight structural analogs (e.g., bicyclic pyrazoles) with potent activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) . While direct evidence for N-(2,5-difluorophenyl)-2,6-difluoro-3-nitrobenzamide is lacking, its similarity to patented compounds implies potential cross-activity .

| Parameter | Description | Source |

|---|---|---|

| Hazard codes | Xi (Irritant) | |

| Risk statements | R36/37/38 (Irritating to eyes, respiratory system, and skin) | |

| Storage | Sealed in dry, room temperature |

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume